molecular formula C10H16O4 B3192029 Decenedioic acid CAS No. 6048-93-7

Decenedioic acid

Cat. No.: B3192029
CAS No.: 6048-93-7
M. Wt: 200.23 g/mol
InChI Key: XUNMWLWTZWWEIE-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Decenedioic acid is not well-studied and there is limited information available .

Safety and Hazards

Safety data sheets suggest that Decenedioic acid should not be allowed into any sewer, on the ground, or into any body of water . Contact with eyes, skin, and clothing should be avoided, and suitable respiratory equipment should be worn in case of insufficient ventilation . In case of significant spillages that cannot be contained, local authorities should be advised .

Future Directions

The unique fatty acids in royal jelly, including Decenedioic acid, are expected to be associated with many health benefits, but little is known about their pharmacokinetics and metabolism . Future research could focus on confirming the metabolism and pharmacokinetics of these fatty acids in humans .

Preparation Methods

Decenedioic acid can be synthesized through various methods. One common method involves the biotransformation of plant-oil derivatives using microorganisms such as Candida tropicalis . This process involves the oxidative bioconversion of fatty acids or their derivatives. Another method includes the chemical synthesis of this compound from oleic acid through a biocatalytic cascade reaction . This method utilizes Baeyer–Villiger monooxygenase and alcohol dehydrogenase enzymes to achieve the desired transformation.

Chemical Reactions Analysis

Decenedioic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of decanedioic acid. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and alkylating agents.

Comparison with Similar Compounds

Decenedioic acid can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the presence of a double bond, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

dec-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNMWLWTZWWEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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